

BPR1M97: A Technical Guide to a Novel Dual MOP/NOP Receptor Agonist

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Compound of Interest

Compound Name: BPR1M97

Cat. No.: B15617538

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Abstract

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor. This technical guide provides a comprehensive overview of the discovery and initial characterization of **BPR1M97**, summarizing its in vitro and in vivo pharmacological properties. The data presented herein demonstrate that **BPR1M97** is a potent antinociceptive agent with a potentially safer side-effect profile compared to traditional opioids like morphine. This document includes quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.

Introduction

The search for potent analgesics with reduced adverse effects, such as respiratory depression, constipation, and addiction potential, remains a significant challenge in pain management. Traditional opioids primarily target the MOP receptor, which, while effective for analgesia, also mediates the undesirable side effects. A promising strategy to overcome these limitations is the development of ligands that co-target other receptors involved in pain modulation. The NOP receptor has emerged as a key target, as its activation can produce analgesia with a distinct and potentially safer pharmacological profile.

BPR1M97 was identified as a dual MOP/NOP receptor agonist with the potential to provide robust pain relief while mitigating the liabilities of conventional opioids. This guide details the initial scientific findings that characterize its unique pharmacological profile.

In Vitro Characterization

The in vitro pharmacology of **BPR1M97** was assessed through a series of assays to determine its binding affinity and functional activity at both the MOP and NOP receptors.

Receptor Binding Affinity

Competitive radioligand binding assays were utilized to determine the binding affinity (K_i) of **BPR1M97** for the human MOP and NOP receptors.

Compound	MOP K_i (nM)[1]	NOP K_i (nM)[1]
BPR1M97	1.8	4.2

Table 1: Receptor Binding
Affinities of BPR1M97

Functional Activity

The functional activity of **BPR1M97** was evaluated using cell-based assays to measure its effects on G-protein signaling and β -arrestin recruitment.

- Cyclic Adenosine Monophosphate (cAMP) Production: **BPR1M97** demonstrated full agonist activity at MOP-expressing cells in cAMP production assays.[2] At the NOP receptor, it also behaved as a full agonist for the G-protein pathway.[2]
- β -Arrestin Recruitment: In β -arrestin recruitment assays, **BPR1M97** acted as a full agonist at the MOP receptor.[2] However, at the NOP receptor, it displayed G-protein bias, indicating a preferential activation of the G-protein signaling cascade over the β -arrestin pathway.[2]

This G-protein bias at the NOP receptor is a key characteristic of **BPR1M97** and may contribute to its improved safety profile.

In Vivo Characterization

A battery of in vivo studies in animal models was conducted to assess the antinociceptive efficacy and side-effect profile of **BPR1M97**.

Antinociceptive Efficacy

The analgesic properties of **BPR1M97** were evaluated in various pain models.

Assay	Species	Route of Administration	BPR1M97 ED50
Tail-Flick Test (Thermal Pain)	Mouse	Subcutaneous	127.1 ± 34.65 µg/kg[1] [2]

Table 2: In Vivo
Antinociceptive
Efficacy of BPR1M97

BPR1M97 demonstrated potent antinociceptive effects, initiating a rapid analgesic response within 10 minutes of subcutaneous injection and showing superior efficacy in a model of cancer-induced pain compared to morphine.[2]

Side-Effect Profile

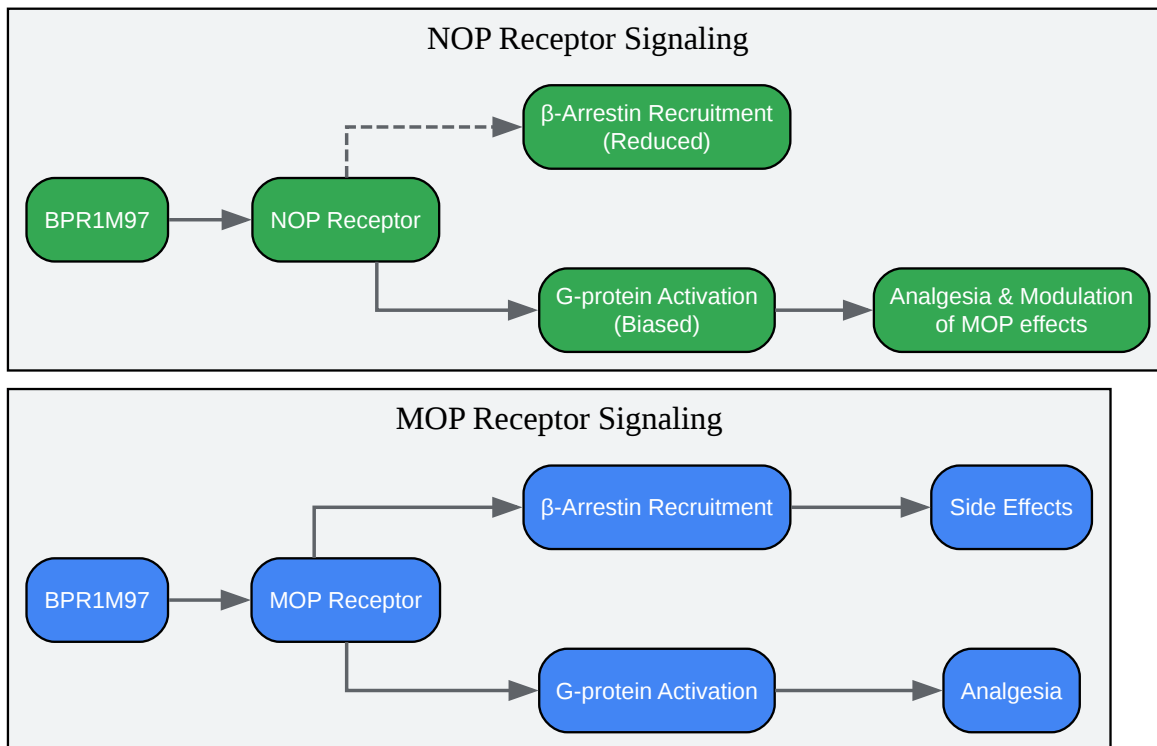
The side-effect profile of **BPR1M97** was compared to that of morphine.

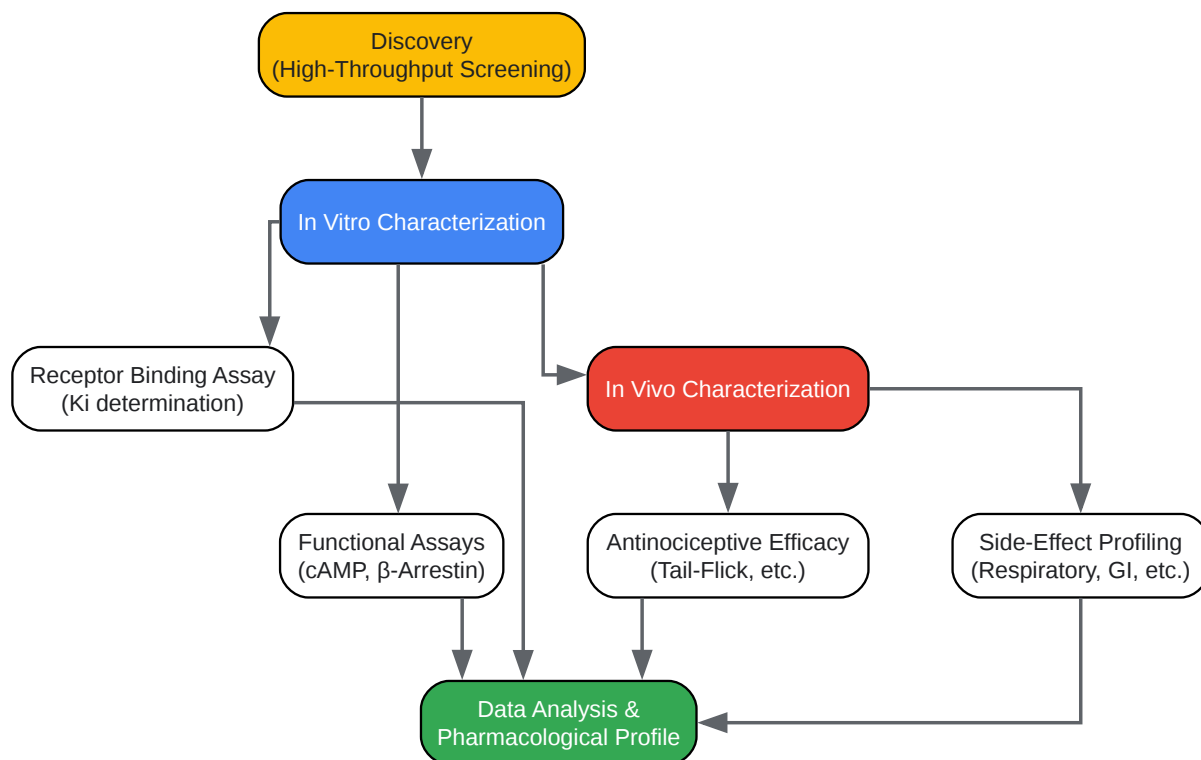
- Respiratory and Cardiovascular Function: Unlike morphine, **BPR1M97** caused less respiratory and cardiovascular dysfunction.[2]
- Gastrointestinal Function: **BPR1M97** exhibited reduced inhibition of gastrointestinal transit compared to morphine.[1]
- Physical Dependence: In naloxone-precipitated withdrawal tests, **BPR1M97** induced less withdrawal jumping than morphine.[2]
- Locomotor Activity: **BPR1M97** was found to decrease global locomotor activity.[2]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of **BPR1M97**

The following diagram illustrates the proposed signaling mechanism of **BPR1M97** at the MOP and NOP receptors.





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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